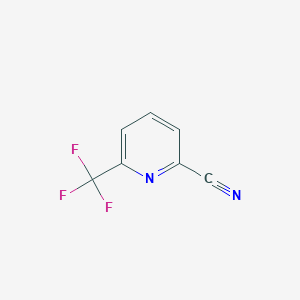

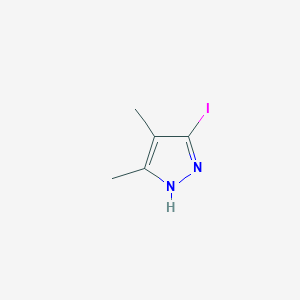

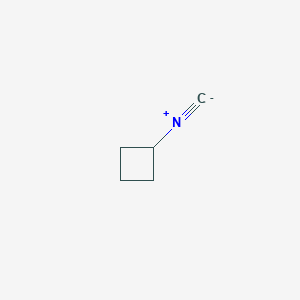

1-Methoxy-4-methylisoquinolin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of isoquinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of methoxylated tetrahydroisoquinoliniums from N-methyl-laudanosine and N-methyl-noscapine involves the evaluation of their affinity for apamin-sensitive binding sites, indicating their potential use in neurological applications . Another study presents a novel method for the introduction of a methyl group at C1 of isoquinolines, which is exemplified by the total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline . Additionally, a convenient synthesis of 1-methoxyisoquinoline-3,4-diamine is described, which serves as a precursor for further chemical transformations .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is crucial for their biological activity and interaction with biological targets. The stereochemical aspects of substitution reactions of certain tetrahydroisoquinoline derivatives with amines have been studied, revealing the stereoselective conversion into amino derivatives and the determination of their configuration through X-ray crystallography . This structural information is vital for understanding the compound's pharmacological effects and optimizing its activity.

Chemical Reactions Analysis

Isoquinoline derivatives undergo various chemical reactions that modify their structure and properties. For example, the aminomethylation/hydrogenolysis method is an alternative to direct methylation for introducing a methyl group into the isoquinoline scaffold . The synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one involves multiple steps, including allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation . These reactions are essential for creating diverse isoquinoline derivatives with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their substituents and molecular structure. The presence of methoxy, hydroxy, and ethoxy groups, as well as the position of these substituents on the isoquinoline ring, can affect the compound's toxicity, pharmacological effects, and interaction with biological systems . For instance, hydroxy groups at positions 6 and 7 seem to decrease toxicity, while quaternary salts are generally more toxic than secondary and tertiary amines .

科学的研究の応用

Fluorescence Properties for Biomedical Analysis

1-Methoxy-4-methylisoquinolin-3-amine derivatives have been identified as stable fluorophores with strong fluorescence across a wide pH range, making them valuable for biomedical analysis. Specifically, 6-Methoxy-4-quinolone (6-MOQ) exhibits strong fluorescence with a large Stokes' shift, useful in aqueous media, and remains stable against light and heat, demonstrating potential as a fluorescent labeling reagent (Hirano et al., 2004).

Synthesis of Alkaloids

Research has been conducted on the synthesis of highly-substituted isoquinolines, important in natural product syntheses and drug development. A novel method introduced for the introduction of a methyl group at C1 of isoquinolines, as demonstrated in the synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline, highlights the significance of 1-Methoxy-4-methylisoquinolin-3-amine in synthetic organic chemistry (Melzer et al., 2018).

Potential Antidepressant Effects

Some derivatives of 1-Methoxy-4-methylisoquinolin-3-amine have shown potential as antidepressants. For instance, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, a novel molecule, has demonstrated antidepressant-like effects in animal models, possibly acting on trace amine receptors (Dhir et al., 2011).

Neuroprotective Effects

Research indicates that 1-Methoxy-4-methylisoquinolin-3-amine derivatives can have neuroprotective effects. For instance, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) was found to protect dopaminergic neurons, suggesting potential applications in treating neurodegenerative diseases like Parkinson's (Kotake et al., 2005).

Anticancer and Antimicrobial Applications

Derivatives of 1-Methoxy-4-methylisoquinolin-3-amine have shown promise in anticancer and antimicrobial applications. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, for instance, has been identified as a potent apoptosis inducer and effective in cancer models, with high blood-brain barrier penetration (Sirisoma et al., 2009). Additionally, new quinoline derivatives carrying a 1,2,3-triazole moiety exhibited significant antibacterial and antifungal activities (Thomas et al., 2010).

特性

IUPAC Name |

1-methoxy-4-methylisoquinolin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-8-5-3-4-6-9(8)11(14-2)13-10(7)12/h3-6H,1-2H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBIVZONPJSIJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C2=CC=CC=C12)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-4-methylisoquinolin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。